AZD0095: A Deep Dive into Selective Lactate Transport Inhibition for Cancer Therapy
AZD0095: A Deep Dive into Selective Lactate Transport Inhibition for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aberrant metabolic landscape of tumors, characterized by a profound reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—results in the overproduction and efflux of lactate.[1] This lactate-rich and acidic tumor microenvironment (TME) is not merely a metabolic byproduct but an active promoter of tumor progression, angiogenesis, and immune evasion.[1][2] Monocarboxylate transporters (MCTs), particularly MCT4, are crucial for lactate export from cancer cells, making them a compelling target for anticancer therapies.[3] AZD0095 is a potent and highly selective inhibitor of MCT4, representing a promising therapeutic strategy to disrupt tumor metabolism and reverse lactate-driven immunosuppression. This technical guide provides a comprehensive overview of AZD0095, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates.
Introduction to Lactate Transport in Cancer
Cancer cells reprogram their metabolism to support rapid proliferation and survival. A key feature of this reprogramming is the increased uptake of glucose and its conversion to lactate, which is then expelled from the cell to prevent intracellular acidification.[1][4] This lactate efflux is primarily mediated by monocarboxylate transporters, a family of proton-linked transmembrane proteins.[5]
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MCT1 is broadly expressed and can facilitate both the import and export of lactate.
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MCT4 is predominantly expressed in highly glycolytic tissues and is particularly adept at exporting lactate, especially under hypoxic conditions.[3][6]
The accumulation of extracellular lactate creates an acidic TME that has multifaceted effects on tumor progression:
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Immune Evasion: The acidic environment and high lactate concentrations directly inhibit the function of cytotoxic T lymphocytes and natural killer (NK) cells, while promoting the activity of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7][8]
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Angiogenesis: Lactate can stimulate endothelial cell migration and tube formation, promoting the development of new blood vessels that supply the tumor with nutrients.[1]
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Metabolic Symbiosis: Lactate exported by glycolytic cancer cells can be taken up and utilized as an energy source by other cancer cells in more oxygenated regions of the tumor, creating a metabolic symbiosis that supports overall tumor growth.[5]
Given the central role of MCT4 in maintaining this pro-tumorigenic environment, its selective inhibition presents a targeted approach to cancer therapy.
AZD0095: A Potent and Selective MCT4 Inhibitor
AZD0095 is a clinical candidate identified as a highly potent and selective inhibitor of MCT4.[9][10][11] Its predecessor, AZD3965, was a first-in-class MCT1 inhibitor that showed preclinical antitumor activity but also highlighted the potential for MCT4 to act as a resistance mechanism.[12] The development of a selective MCT4 inhibitor like AZD0095 addresses this challenge.
Mechanism of Action
AZD0095 binds to the MCT4 transporter, blocking the efflux of lactate from cancer cells.[9][11] This leads to:
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Intracellular Lactate Accumulation: The buildup of lactate inside the cancer cell disrupts intracellular pH and metabolic homeostasis.
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Inhibition of Glycolysis: The accumulation of the end-product lactate can create a feedback loop that inhibits key glycolytic enzymes.
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Reversal of TME Immunosuppression: By reducing the amount of lactate in the TME, AZD0095 can alleviate the suppression of anti-tumor immune cells.[13]
Quantitative Data Presentation
The following tables summarize the key quantitative data for AZD0095 from preclinical studies.
Table 1: Potency and Selectivity of AZD0095
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MCT4) | 1.3 nM | Recombinant human MCT4 | [9][10][11][14][15] |
| Selectivity (MCT1/MCT4) | >1000-fold | Recombinant human MCT1 and MCT4 | [9][11] |
| Cellular pIC50 | 8.9 | Not specified | [16] |
| Cellular Activity | 1-3 nM | Not specified | [13] |
| EC50 (MCT4 binding) | 5 nM | H358 cells | [16] |
Table 2: In Vitro Efficacy of AZD0095
| Assay | Cell Line | IC50 / Effect | Reference |
| Cell Proliferation | NCI-H358 (MCT4-high) | 26 nM | [10] |
| Cell Proliferation | T-cell | > 10 µM | [13][17] |
Table 3: In Vivo Efficacy of AZD0095
| Model | Treatment | Effect | Reference |
| NCI-H358 Xenograft | AZD0095 (100 mg/kg, p.o. BID) + Cediranib (3 mg/kg, p.o.) | Significant tumor growth reduction | [10] |
| Syngeneic (MC-38, EMT6) | AZD0095 + anti-PD-1 | Enhanced anti-tumor activity | [13] |
| Syngeneic (MC-38, EMT6) | AZD0095 + anti-CTLA4 | Enhanced anti-tumor activity | [13] |
| Syngeneic (MCT1 knock-out) | AZD0095 (10-100 mg/kg BID, p.o.) | Modulated lactate transport, increased tumor-infiltrating lymphocytes | [13][17] |
Signaling Pathways Modulated by AZD0095
The inhibition of MCT4 by AZD0095 initiates a cascade of signaling events both within the cancer cell and in the broader tumor microenvironment.
Intracellular Signaling in Cancer Cells
The accumulation of intracellular lactate can have profound effects on cancer cell signaling. While the precise downstream pathways are an area of active research, potential consequences include the activation of stress-response pathways and alterations in the activity of metabolic sensors. Lactate has been shown to activate the mTORC1 pathway, a central regulator of cell growth and proliferation.[18]
Extracellular Signaling and Immune Modulation
By blocking lactate export, AZD0095 reduces the concentration of lactate in the TME, leading to a less acidic environment. This has significant implications for immune cell function.
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T-Cell Re-activation: Reduced extracellular lactate alleviates the suppression of cytotoxic T lymphocytes (CTLs), allowing them to recognize and kill cancer cells more effectively.
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Modulation of Myeloid Cells: High lactate levels are known to promote the polarization of macrophages towards an immunosuppressive M2 phenotype and support the function of MDSCs. Reducing lactate can help to shift the balance towards a more pro-inflammatory, anti-tumor myeloid cell population.
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GPR81 Signaling: Lactate can act as a signaling molecule by binding to the G-protein coupled receptor GPR81, which is expressed on various immune cells.[7][8] Activation of GPR81 by lactate can have immunosuppressive effects. By lowering extracellular lactate, AZD0095 can interfere with this signaling axis.[7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of AZD0095, primarily adapted from the supplementary information of Goldberg et al., J Med Chem 2022.[12]
Lactate Efflux Assay
This assay measures the ability of a compound to inhibit the export of lactate from cells.
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Cell Seeding: Seed NCI-H358 cells in a 96-well plate and culture overnight.
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Compound Incubation: Pre-incubate cells with varying concentrations of AZD0095 or vehicle control for a specified time (e.g., 1 hour) at 37°C.
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Lactate Efflux Induction: Replace the medium with a high-glucose, low-lactate buffer to stimulate glycolysis and lactate production.
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Sample Collection: At various time points, collect aliquots of the extracellular medium.
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Lactate Quantification: Measure the lactate concentration in the collected samples using a commercially available lactate assay kit.[17][19]
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Data Analysis: Calculate the rate of lactate efflux and determine the IC50 of AZD0095.
Cell Proliferation/Viability Assay
This assay determines the effect of AZD0095 on the growth and viability of cancer cells.
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Cell Seeding: Plate NCI-H358 cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of AZD0095 or vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a CO2 incubator.[20]
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Viability Assessment: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).[21][22][23][24]
-
Signal Measurement: After an appropriate incubation period with the reagent, measure the absorbance or luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for cell growth inhibition.
NCI-H358 Xenograft Model
This in vivo model assesses the anti-tumor efficacy of AZD0095 in a living organism.
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Cell Preparation: Culture NCI-H358 cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
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Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
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Tumor Growth Monitoring: Monitor tumor growth by regular caliper measurements.
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Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Drug Administration: Administer AZD0095 (e.g., 100 mg/kg, p.o., BID) and any combination agents (e.g., cediranib at 3 mg/kg, p.o.) or vehicle control according to the study protocol.[10]
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Endpoint Analysis: Continue treatment for a defined period, monitoring tumor volume and animal body weight. At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of AZD0095 to its target, MCT4, in a cellular context.
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Cell Treatment: Treat intact cells with AZD0095 or vehicle control.
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Heating: Heat the cell suspensions across a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.
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Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. For membrane proteins like MCT4, specific detergents may be required during lysis to maintain solubility.[25][26]
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Protein Detection: Analyze the amount of soluble MCT4 remaining at each temperature using Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of AZD0095 indicates target engagement.
Seahorse XF Analyzer Assay
This assay measures cellular metabolism in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which is a proxy for lactate efflux.
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Cell Seeding: Plate cells in a Seahorse XF microplate.
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Compound Treatment: Treat the cells with AZD0095.
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Assay Execution: Place the microplate in the Seahorse XF Analyzer. The instrument will sequentially inject metabolic modulators (e.g., glucose, oligomycin, 2-DG for a glycolysis stress test) and measure the resulting changes in OCR and ECAR.
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Data Analysis: Analyze the OCR and ECAR profiles to determine the effect of AZD0095 on mitochondrial respiration and glycolysis. A decrease in ECAR upon AZD0095 treatment would be consistent with the inhibition of lactate efflux.
Clinical Perspective
While specific clinical trial data for AZD0095 is not yet publicly available, the preclinical data strongly support its potential as a novel anticancer agent. The ability of AZD0095 to be combined with other therapies, such as VEGF inhibitors (cediranib) and immune checkpoint inhibitors (anti-PD-1, anti-CTLA4), suggests a broad applicability in various cancer types.[10][13] Clinical trials for its predecessor, AZD3965 (an MCT1 inhibitor), have been completed, providing valuable insights into the safety and tolerability of targeting lactate transport in patients.
Conclusion
AZD0095 represents a highly promising, targeted approach to cancer therapy that exploits the metabolic vulnerability of glycolytic tumors. By selectively inhibiting MCT4, AZD0095 not only disrupts cancer cell metabolism but also has the potential to remodel the tumor microenvironment, transforming it from an immunosuppressive to an immune-supportive milieu. The robust preclinical data, demonstrating both single-agent and combination activity, provide a strong rationale for the clinical development of AZD0095 as a novel treatment for a range of solid tumors. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this exciting new agent.
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